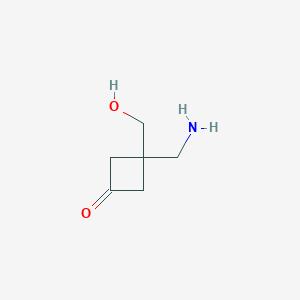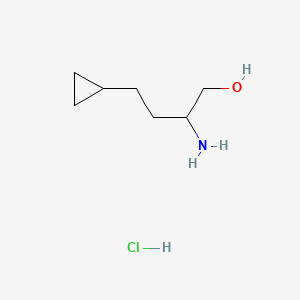
Ethyl 3-amino-4-(difluoromethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-4-(difluoromethoxy)benzoate: is an organic compound with the molecular formula C10H11F2NO3 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, and a difluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4-(difluoromethoxy)benzoate typically involves the following steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.
Substitution: The difluoromethoxy group is introduced via a nucleophilic substitution reaction, often using a difluoromethylating agent like difluoromethyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl 3-amino-4-(difluoromethoxy)benzoate can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or difluoromethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 3-amino-4-(difluoromethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its structural features allow for modifications that can lead to the development of new drugs or biochemical probes.
Medicine: The compound’s potential medicinal applications include its use as a starting material for the synthesis of local anesthetics and other pharmaceutical agents. Its difluoromethoxy group is of particular interest due to its influence on the compound’s pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-4-(difluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, as a precursor to local anesthetics, it may influence sodium ion channels, thereby blocking nerve impulse conduction and providing pain relief.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-amino-4-(methylamino)benzoate
- Ethyl 3-chloro-4-(difluoromethoxy)benzoate
- Ethyl 4-amino-3-(difluoromethoxy)benzoate
Comparison: Ethyl 3-amino-4-(difluoromethoxy)benzoate is unique due to the presence of both an amino group and a difluoromethoxy group on the benzoate ring. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in synthetic applications compared to its analogs. The difluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, which can be advantageous in drug development.
Eigenschaften
Molekularformel |
C10H11F2NO3 |
|---|---|
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
ethyl 3-amino-4-(difluoromethoxy)benzoate |
InChI |
InChI=1S/C10H11F2NO3/c1-2-15-9(14)6-3-4-8(7(13)5-6)16-10(11)12/h3-5,10H,2,13H2,1H3 |
InChI-Schlüssel |
XJMGAYLTNLVHNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




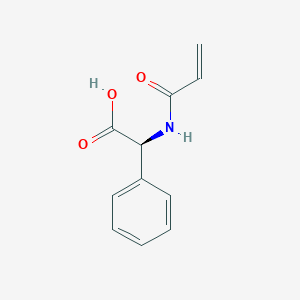
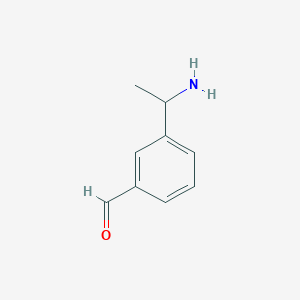
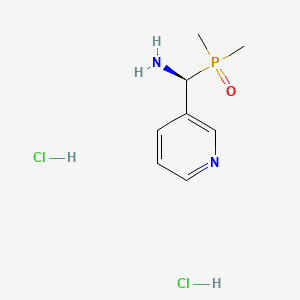
![1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13568371.png)
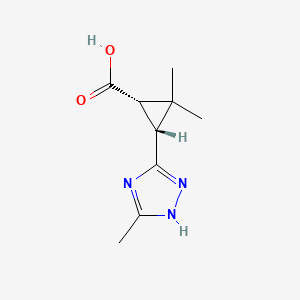


![rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylicacid](/img/structure/B13568405.png)
